molecular formula C7H14S B15459896 cis-2,4-Dimethylthiane CAS No. 61568-43-2

cis-2,4-Dimethylthiane

Cat. No.: B15459896
CAS No.: 61568-43-2
M. Wt: 130.25 g/mol
InChI Key: ZUJJNQJNBRWNQH-BQBZGAKWSA-N
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Description

cis-2,4-Dimethylthiane is a sulfur-containing heterocyclic compound with the molecular formula C7H14S and a molecular weight of 130.25 g/mol . This specific chemical is the cis stereoisomer, with the CAS Registry Number 61568-43-2 . It is also known by other names including cis-2,4-dimethyl-thiacyclohexane and cis-2,4-Dimethyltetrahydro-2H-thiopyran . The compound's structure is based on a six-membered thiane ring, where the sulfur atom replaces one of the carbon atoms in the cyclohexane structure, with two methyl groups at the 2 and 4 positions in a cis configuration. This specific spatial arrangement can be critical in research applications involving stereochemistry, coordination chemistry, and the synthesis of more complex molecular architectures. As a cyclic sulfide, this compound serves as a valuable building block and intermediate in organic synthesis. Researchers utilize it in the development of novel ligands for catalysis, in the study of conformational analysis in heterocyclic systems, and in the preparation of flavorants or aroma compounds where sulfur-containing molecules often play a key role. The compound is provided in high purity (e.g., 98% concentration) to ensure consistent and reliable experimental results . This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (MSDS) prior to handling.

Properties

CAS No.

61568-43-2

Molecular Formula

C7H14S

Molecular Weight

130.25 g/mol

IUPAC Name

(2S,4S)-2,4-dimethylthiane

InChI

InChI=1S/C7H14S/c1-6-3-4-8-7(2)5-6/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1

InChI Key

ZUJJNQJNBRWNQH-BQBZGAKWSA-N

Isomeric SMILES

C[C@H]1CCS[C@H](C1)C

Canonical SMILES

CC1CCSC(C1)C

Origin of Product

United States

Comparison with Similar Compounds

trans-2,4-Dimethylthiane

  • Structural difference: The trans isomer (CAS 61568-42-1) has methyl groups on opposite faces of the thiacyclohexane ring .
  • Physicochemical properties:
    • Lower symmetry compared to the cis isomer likely reduces melting/boiling points (exact data unavailable in evidence).
    • NMR shifts differ due to distinct spatial arrangements; trans-configuration may reduce steric hindrance, altering electronic environments .
  • Synthesis: Not explicitly detailed in evidence, but similar methods (e.g., thiol-ene cyclization) may apply.

cis-2,5-Dimethylthiane

  • Structural difference: Methyl groups at positions 2 and 5 instead of 2 and 4 .
  • Positional isomerism alters dipole moments and solubility profiles.

cis-2,3-Dimethylthiophane

  • Structural difference: A five-membered thiacyclopentane ring (C₆H₁₂S; CAS 5161-77-3) with cis-methyl groups at positions 2 and 3 .
  • Thermodynamics: Smaller molar volume (McVol) and lower critical temperature (Tc) compared to cis-2,4-Dimethylthiane .

Comparative Data Table

Property This compound trans-2,4-Dimethylthiane cis-2,5-Dimethylthiane cis-2,3-Dimethylthiophane
Molecular formula C₇H₁₄S C₇H₁₄S C₇H₁₄S C₆H₁₂S
CAS number 61568-43-2 61568-42-1 36-027-2 5161-77-3
Molecular weight (g/mol) 130.251 130.251 (inferred) 130.251 (inferred) 116.224
Ring size 6-membered 6-membered 6-membered 5-membered
log₁₀WS Low (predicted) Similar to cis isomer Similar to cis isomer Higher (smaller ring)
NMR shifts Upfield CH₃ (Δδ ≈ -1.2 ppm) Distinct diastereomeric shifts Position-dependent shifts Unique thiophane pattern

Research Findings and Key Insights

  • Sulfur’s electronic effects: In this compound, sulfur induces significant upfield shifts in methyl group NMR signals compared to cyclohexane analogs (e.g., cis-1,3-dimethylcyclohexane), highlighting its electron-withdrawing nature .
  • Thermodynamic stability: Computational models (Joback/Crippen) predict this compound’s Gibbs free energy and enthalpy values, which are critical for understanding its reactivity and phase behavior .
  • Synthetic challenges: Positional and geometric isomers (e.g., cis vs. trans) require precise control of reaction conditions, as seen in analogous thiacycloalkane syntheses .

Q & A

Q. How can cis-2,4-dimethylthiane be synthesized, and what experimental protocols ensure its structural purity?

  • Methodological Answer : Synthesis typically involves thiane ring formation via cyclization of dithiols with methyl-substituted dihalides, followed by purification via column chromatography. Structural confirmation requires NMR spectroscopy:
  • ¹³C NMR : Key signals include methyl groups at ~21–23 ppm and sulfur-adjacent carbons at ~34–35 ppm. For example, C-4 in cis-2,4-dimethylthiane resonates at 34.40 ppm due to sulfur-induced upfield shifts .
  • ¹H NMR : Methyl protons exhibit splitting patterns dependent on axial/equatorial conformations. Coupling constants (e.g., J = 10–12 Hz for trans-diaxial interactions) help distinguish stereoisomers.
  • IR : Stretching vibrations for C–S bonds appear at ~600–700 cm⁻¹.

Q. What spectroscopic techniques are critical for distinguishing cis-2,4-dimethylthiane from its stereoisomers?

  • Methodological Answer :
  • DEPT-135 NMR : Identifies CH₃ groups (positive phase) and CH₂/CH groups (negative phase). For cis-2,4-dimethylthiane, two methyl groups are resolved at distinct shifts due to differing electronic environments .
  • NOESY/ROESY : Detects spatial proximity between methyl groups and sulfur atoms. In the cis isomer, axial methyl groups show cross-peaks with axial protons on C-3 and C-4.
  • GC-MS : Retention times and fragmentation patterns (e.g., m/z 118 for thiane ring cleavage) differentiate cis isomers from trans or oxidation products like trans-2,4-dimethylthiane S,S-dioxide .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) resolve ambiguities in cis-2,4-dimethylthiane’s conformational equilibrium?

  • Methodological Answer :
  • Geometry Optimization : Use B3LYP/6-31G(d) to model chair and twist-boat conformers. Compare relative free energies; chair conformers are typically favored by ~5–8 kJ/mol due to reduced 1,3-diaxial strain.
  • NMR Chemical Shift Prediction : GIAO-DFT calculations (e.g., uB97X-D/cc-pVTZ) reproduce experimental shifts. For example, sulfur’s electron-withdrawing effect lowers C-4’s shift by ~0.7 ppm compared to cyclohexane analogs .
  • Solvent Effects : Include PCM models (e.g., hexane) to simulate solvent-induced conformational changes. Polar solvents stabilize twist-boat conformers by ~2–3 kJ/mol .

Q. What mechanistic insights explain the stereochemical stability of cis-2,4-dimethylthiane under thermal or photochemical conditions?

  • Methodological Answer :
  • Electrocyclic Reactions : Heating may induce ring-opening via conrotatory pathways (as seen in cis-3,4-dimethylcyclobutene), but sulfur’s larger atomic radius reduces ring strain, favoring retention of cis configuration .
  • Transition State Analysis : Calculate activation barriers for chair-to-twist-boat interconversion. For cis-2,4-dimethylthiane, barriers exceed 60 kJ/mol, indicating high stereochemical stability at room temperature .

Q. How does sulfur substitution in cis-2,4-dimethylthiane influence its electronic and steric properties compared to cyclohexane analogs?

  • Methodological Answer :
  • Steric Analysis : Measure torsional angles (e.g., C2–S–C4–C5) via X-ray crystallography. Sulfur’s larger van der Waals radius increases 1,3-diaxial interactions by ~15% compared to oxygen analogs .
  • Electronic Effects : Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between sulfur lone pairs and adjacent C–H σ* orbitals, stabilizing the chair conformation .

Key Research Gaps

  • Synthetic Challenges : Scalable routes for enantioselective synthesis of cis-2,4-dimethylthiane derivatives.
  • Applications : Potential as chiral ligands in asymmetric catalysis (unexplored in current literature).

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